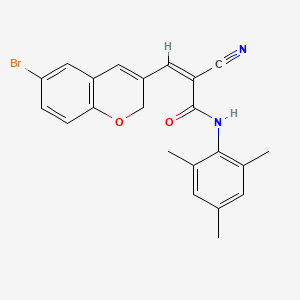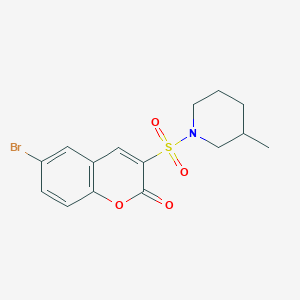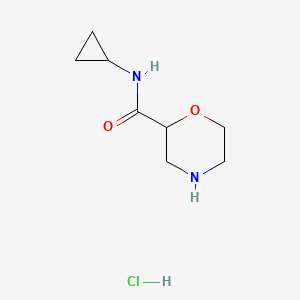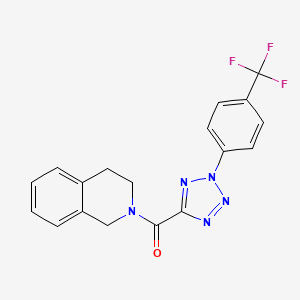
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals with a core structure that is significant in organic chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Synthesis Analysis
Research by Shchepin et al. (2004) on the reactions of zinc enolates derived from substituted 1-aryl-2,2-dibromoalkanones with 2-acyl-3H-benzo[f]chromen-3-ones, which might be similar to the initial steps in synthesizing our compound of interest, resulted in compounds formed as a single stereoisomer with high stereoselectivity (Shchepin et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, indicating that such molecules can adopt specific conformations stabilized by intramolecular bonds. Papageorgiou et al. (1998) investigated the conformations of 3-hydroxy-2-cyanoalk-2-enamides and related compounds, providing insights into their structural behavior (Papageorgiou et al., 1998).
Chemical Reactions and Properties
Ali and Hassan (2017) explored the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents, leading to novel phosphonates and phosphorus heterocycles, suggesting that similar functional groups in our compound could participate in diverse chemical reactions with potential synthetic utility (Ali & Hassan, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, often depend on the molecular arrangement and intermolecular forces present in the compound. While specific data for our compound is not available, related research on similar compounds can provide a basis for predicting its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and isomerization behavior, can be inferred from similar compounds studied in the literature. For instance, the study by Wen et al. (2020) on the catalyst-free cycloaddition of ynamides with 2-halomethyl phenols could offer insights into the reactivity patterns that might be expected for our compound of interest (Wen et al., 2020).
科学的研究の応用
Structural Analogues and Synthesis Methods
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, and compounds with similar structures, have been explored in various scientific research areas. Here are some key findings related to their applications and synthesis methods:
Analogues as Tyrosine Kinase Inhibitors : Analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which include structures similar to this compound, have been identified to act in part by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).
Microwave-Assisted Cyclization : Aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates have been cyclized by microwave irradiation to give corresponding chromene derivatives, indicating a synthesis route that may be relevant for compounds such as this compound (Dao et al., 2018).
Construction of Cephalotaxine Skeleton : The cyclization of certain enamides has been applied for the concise construction of a cephalotaxine skeleton, demonstrating the potential for complex molecular architecture building relevant to the synthesis and study of this compound analogs (Taniguchi et al., 2005).
Palladium Catalyzed Cyclization Reactions : Spirocyclic compounds have been synthesized through palladium catalyzed cyclization reactions of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid, which could be an approach for synthesizing structures related to this compound (Grigg et al., 1989).
特性
IUPAC Name |
(Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-13-6-14(2)21(15(3)7-13)25-22(26)18(11-24)9-16-8-17-10-19(23)4-5-20(17)27-12-16/h4-10H,12H2,1-3H3,(H,25,26)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAKLBHYHGHQKY-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC3=C(C=CC(=C3)Br)OC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC3=C(C=CC(=C3)Br)OC2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)
![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)


![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)